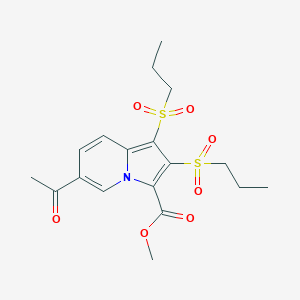![molecular formula C26H26N2O5S2 B3453763 [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone](/img/structure/B3453763.png)
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Overview
Description
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone is a complex organic compound that features a unique structure combining sulfonyl, pyridinyl, and indolizinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the pyridinyl and sulfonyl groups. The final step involves the attachment of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
[1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler derivatives.
Substitution: The pyridinyl and indolizinyl groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired products with high selectivity and yield.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced indolizine compounds, and substituted pyridinyl-indolizine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolizine derivatives, pyridinyl compounds, and sulfonyl-containing molecules. Examples include:
- [1,2-Bis(methylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
- [1,2-Bis(ethylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
- [1,2-Bis(butylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone
Uniqueness
The uniqueness of [1,2-Bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S2/c1-3-16-34(30,31)25-22-18-21(19-10-13-27-14-11-19)12-15-28(22)23(26(25)35(32,33)17-4-2)24(29)20-8-6-5-7-9-20/h5-15,18H,3-4,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQPBXJVGMWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-(furan-2-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453686.png)
![3-bromo-N-(3-hydroxy-5-nitrophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3453689.png)
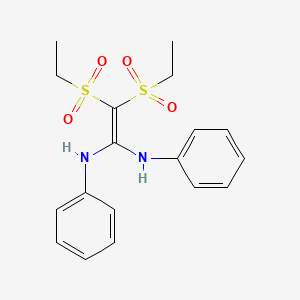
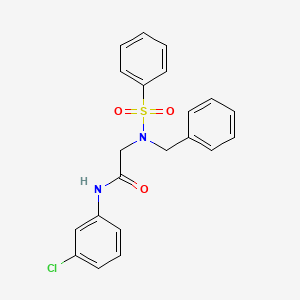
![3-[(4-acetylphenyl)sulfamoyl]-N-(2-methylphenyl)benzamide](/img/structure/B3453714.png)
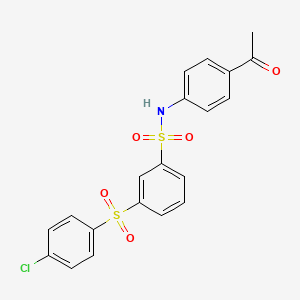
![3,5-BIS[(2-FURYLCARBONYL)OXY]PHENYL 2-FUROATE](/img/structure/B3453729.png)
![S-[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl] 4-methylbenzenecarbothioate](/img/structure/B3453735.png)
![ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3453738.png)
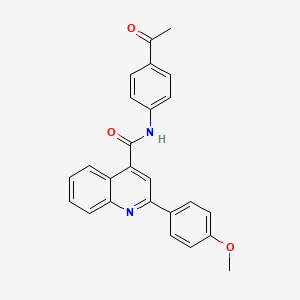
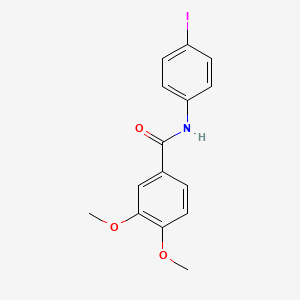
![2'-{[(4-ethoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3453750.png)
